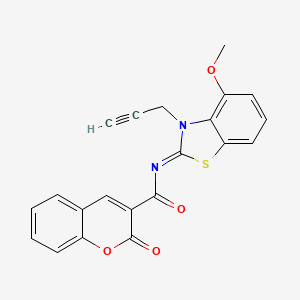

![molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5](/img/no-structure.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

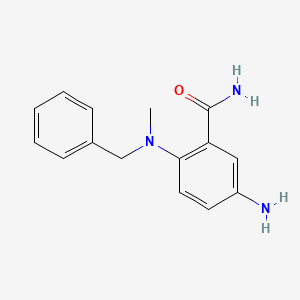

Thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, have been synthesized and studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Molecular Structure Analysis

The structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique

- Findings :

- Findings :

- Findings :

Antibacterial Activity

Antidepressant Potential

Amide Synthesis

Thiazole Derivatives in Drug Design

Mécanisme D'action

Target of Action

Compounds with similar benzothiazole structures have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth ofM. tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been known to affect the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these bacteria.

Result of Action

Benzothiazole derivatives have been known to inhibit the growth ofM. tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-hydroxy-4H-chromene-3-carboxylic acid with 4,6-dimethylbenzo[d]thiazol-2-amine, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-hydroxy-4H-chromene-3-carboxylic acid", "4,6-dimethylbenzo[d]thiazol-2-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-4H-chromene-3-carboxylic acid with DCC and TEA in DMF to form the corresponding active ester", "Step 2: Addition of 4,6-dimethylbenzo[d]thiazol-2-amine to the reaction mixture and stirring at room temperature for several hours to form the intermediate", "Step 3: Purification of the intermediate by column chromatography using ethyl acetate as the eluent", "Step 4: Conversion of the intermediate to the final product by refluxing with acetic anhydride and TEA in DMF to form the acetylated intermediate", "Step 5: Treatment of the acetylated intermediate with NaOH in water to remove the acetyl group and form the final product", "Step 6: Purification of the final product by column chromatography using ethyl acetate as the eluent", "Step 7: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |

Numéro CAS |

477554-39-5 |

Formule moléculaire |

C19H14N2O3S |

Poids moléculaire |

350.39 |

Nom IUPAC |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23) |

Clé InChI |

SBVIMSXGLQUMAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![3-sec-butyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2740737.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)

![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2740748.png)